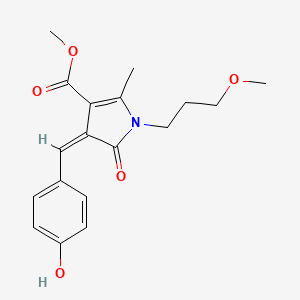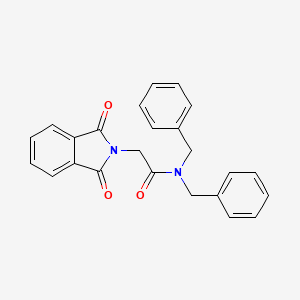![molecular formula C15H16N4O2 B11644049 N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11644049.png)
N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N'-[(1Z)-1-(3-hidroxifenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida es un compuesto orgánico complejo conocido por su estructura única y sus posibles aplicaciones en varios campos científicos. Este compuesto presenta un grupo funcional hidrazona, que se forma mediante la reacción de hidrazina con un aldehído o una cetona. La presencia de un grupo hidroxifenil y un anillo tetrahidrociclopenta[c]pirazol se suma a su diversidad química y reactividad potencial.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N'-[(1Z)-1-(3-hidroxifenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida típicamente implica la reacción de condensación entre un derivado de hidrazina y un aldehído o cetona adecuado. La reacción se lleva a cabo generalmente en un disolvente orgánico como etanol o metanol, en condiciones de reflujo para facilitar la formación del enlace hidrazona .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, la elección del disolvente y el tiempo de reacción, para garantizar un alto rendimiento y pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
La N'-[(1Z)-1-(3-hidroxifenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxifenil se puede oxidar para formar quinonas.
Reducción: El enlace hidrazona se puede reducir para formar aminas correspondientes.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila a menudo requieren catalizadores como cloruro de aluminio (AlCl₃) o cloruro de hierro (III) (FeCl₃).
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otras formas reducidas.
Sustitución: Varios compuestos aromáticos sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos debido a su estructura y reactividad únicas.
Mecanismo De Acción
El mecanismo de acción de la N'-[(1Z)-1-(3-hidroxifenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida no se comprende completamente. Se cree que interactúa con varios objetivos moleculares a través de su enlace hidrazona y anillo aromático. Estas interacciones pueden implicar la unión a enzimas o receptores, lo que lleva a la modulación de las vías biológicas .
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-1-(2-hidroxifenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida
- N'-[(E)-1-(4-hidroxifenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida
- N'-[(E)-1-(3,4-dimetoxi-fenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida
Unicidad
La N'-[(1Z)-1-(3-hidroxifenil)etilidén]-1,4,5,6-tetrahidrociclopenta[c]pirazol-3-carbohidrazida es única debido a su estereoquímica específica (configuración Z) y la presencia de un grupo hidroxilo en la posición 3 del anillo fenilo. Esta configuración y disposición del grupo funcional contribuyen a sus distintas propiedades químicas y biológicas .
Propiedades
Fórmula molecular |
C15H16N4O2 |
|---|---|
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c1-9(10-4-2-5-11(20)8-10)16-19-15(21)14-12-6-3-7-13(12)17-18-14/h2,4-5,8,20H,3,6-7H2,1H3,(H,17,18)(H,19,21)/b16-9- |
Clave InChI |
DAKYEWASYKZBBL-SXGWCWSVSA-N |
SMILES isomérico |
C/C(=N/NC(=O)C1=NNC2=C1CCC2)/C3=CC(=CC=C3)O |
SMILES canónico |
CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Nitrophenyl)-4-(4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B11643971.png)
![N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B11643974.png)
![4-[(4-{(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid](/img/structure/B11643977.png)
![(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)
![4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B11643987.png)
![N-[5-(chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B11643989.png)
![2-[(2-methylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643993.png)
![N-(4-bromophenyl)-2-[(4-cyano-1-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B11644017.png)

![2-(4-fluorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11644024.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11644027.png)
![ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B11644028.png)

![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)
